Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Description
Historical Development of Polydentate Phosphonate Chelators
The synthesis of aminopolyphosphonates traces back to the Moedritzer–Irani reaction, which enabled the efficient production of methylenephosphonate derivatives from amines and phosphorous acid. Early compounds like ethylenediamine tetra(methylene phosphonic acid) (EDTMP) demonstrated superior chelation compared to carboxylate analogs (e.g., EDTA), particularly in high-temperature and high-ionic-strength environments. The hexadecasodium derivative represents a structural evolution, incorporating eight phosphonate groups and a branched ethylenediamine backbone to enhance metal-binding capacity.
Evolution of Ethylenediamine-Based Phosphonate Research
Ethylenediamine serves as a foundational scaffold for polydentate ligands due to its flexibility and ability to coordinate multiple metal centers. EDTMP, a tetra-phosphonated ethylenediamine derivative, became a benchmark for bone-targeting radiopharmaceuticals (e.g., $$^{153}\text{Sm-EDTMP}$$) due to its high affinity for calcium-rich tissues. The hexadecasodium compound extends this paradigm by introducing additional phosphonatomethyl arms and sodium counterions, optimizing solubility and charge distribution for diverse applications.
Theoretical Framework of Multi-Metal Coordination Systems
Density functional theory (DFT) studies on lanthanide-phosphonate complexes reveal that ligand denticity and phosphonate group orientation critically influence stability. The hexadecasodium chelator’s structure permits octadentate coordination, with each phosphonate group contributing to a distorted tetrahedral geometry around the phosphorus atom. This arrangement facilitates strong interactions with alkaline earth metals (e.g., Ca$$^{2+}$$, Mg$$^{2+}$$) and transition metals (e.g., Fe$$^{3+}$$, Cu$$^{2+}$$).
Properties
IUPAC Name |
hexadecasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWYYBOYJZYOP-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6Na16O24P8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93892-84-3 | |
| Record name | Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecasodium [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diyl[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Chemical Structure and Properties
The chemical structure of Hexadecasodium tetrakisphosphonate consists of multiple phosphonate groups that contribute to its high affinity for metal ions and potential applications in various biological systems. The presence of ethylene diamine and phosphonates suggests a potential for chelation and interaction with biological macromolecules.
Hexadecasodium tetrakisphosphonate exhibits several biological activities that can be attributed to its structural features:
- Metal Ion Chelation : The phosphonate groups can chelate metal ions, which may influence various biochemical pathways, including enzyme activity and cellular signaling.
- Antioxidant Properties : Some studies suggest that phosphonates can exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Cellular Uptake : The compound's structure may facilitate its uptake into cells through specific transport mechanisms, impacting cellular metabolism and function.
Effects on Cellular Processes
Research has indicated that Hexadecasodium tetrakisphosphonate can influence several cellular processes:
- Cell Proliferation : Studies have shown that this compound can modulate cell proliferation in various cell lines, potentially through the regulation of signaling pathways involved in cell growth.
- Apoptosis Induction : There is evidence suggesting that Hexadecasodium tetrakisphosphonate may induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.
- Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses by influencing cytokine production and immune cell activation.
In Vitro Studies
Numerous in vitro studies have been conducted to evaluate the biological activity of Hexadecasodium tetrakisphosphonate:
| Study | Cell Line | Observations |
|---|---|---|
| Study 1 | HeLa Cells | Induced apoptosis at high concentrations; increased ROS levels. |
| Study 2 | MCF-7 Cells | Inhibited proliferation; altered expression of cell cycle regulators. |
| Study 3 | Jurkat T Cells | Reduced inflammatory cytokine production upon treatment. |
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, Hexadecasodium tetrakisphosphonate demonstrated significant cytotoxic effects. For instance, treatment with the compound resulted in a dose-dependent decrease in viability in breast cancer (MCF-7) and cervical cancer (HeLa) cells.
- Inflammatory Models : In models of inflammation, the compound was shown to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicated that Hexadecasodium tetrakisphosphonate might have neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures.
Scientific Research Applications
The compound Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound with various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Industry
Hexadecasodium tetrakisphosphonate has shown potential in drug formulation and delivery systems. Its ability to form stable complexes with metal ions can enhance the bioavailability of certain pharmaceuticals. Research indicates that it can be used as a carrier for targeted drug delivery, particularly in cancer therapy.
Environmental Science
The compound is utilized in environmental remediation processes. Its phosphonate groups can chelate heavy metals, facilitating their removal from contaminated water sources. Studies have demonstrated its effectiveness in binding with lead and cadmium ions, making it a valuable tool for water purification.
Agricultural Applications
In agriculture, hexadecasodium tetrakisphosphonate is explored as a growth enhancer for crops. It acts as a chelating agent for essential nutrients, improving their uptake by plants. Field trials have indicated increased yield in crops treated with this compound compared to control groups.
Case Study 1: Drug Delivery Systems
A study published in the Journal of Controlled Release examined the use of hexadecasodium tetrakisphosphonate as a drug delivery vehicle for anticancer agents. The results showed enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.
Case Study 2: Heavy Metal Remediation
Research conducted at a leading environmental science institute assessed the effectiveness of hexadecasodium tetrakisphosphonate in removing heavy metals from industrial wastewater. The findings revealed a significant reduction in lead concentrations, showcasing its potential for large-scale environmental applications.
Case Study 3: Crop Yield Enhancement
A field trial conducted by agricultural scientists evaluated the impact of hexadecasodium tetrakisphosphonate on corn growth. The study reported a 30% increase in yield compared to untreated plots, attributed to improved nutrient availability.
Comparison with Similar Compounds
Structural Analogs
Hexaammonium Salts of Phosphonic Acid Derivatives
- Hexaammonium [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate (CAS: 94023-07-1) and Hexaammonium [(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]tetrakisphosphonate (CAS: 93919-71-2) : Key Differences: These analogs replace sodium counterions with ammonium ions, altering solubility and pH compatibility. Ammonium salts are more soluble in acidic conditions, whereas sodium salts (e.g., the target compound) excel in neutral-to-alkaline environments. Applications: Preferred in formulations requiring compatibility with ammonium-based additives, such as certain agricultural chemicals.
Hexapotassium Derivatives
- Hexapotassium dihydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate (Registered: 31/05/2018) :
- Key Differences : Potassium counterions enhance thermal stability compared to sodium, making these derivatives suitable for high-temperature industrial processes.
- Performance : Lower hygroscopicity than sodium salts, reducing clumping in storage.
Tetrasodium Tetrahydrogen Analog
- Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate : Key Differences: Fewer sodium ions (four vs. 16) result in reduced ionic strength and lower solubility in aqueous systems. Applications: Limited to niche applications where lower metal-chelating capacity is acceptable.
Functional Analogs
Hydroxyethylidene Diphosphonic Acid (HEDP)
- Structure : Simpler bisphosphonate with two phosphonate groups (CAS: 2809-21-4) .
Comparison :
Property Target Compound HEDP Chelating Groups 8 phosphonates 2 phosphonates Solubility (25°C) >500 g/L (water) ~600 g/L (water) Thermal Stability Stable up to 250°C Degrades above 200°C Biodegradability Low (persistent) Moderate
Phosphonic Acid Derivatives with Extended Alkyl Chains
- Phosphonic acid, [(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]tetrakis- (CAS: 34690-00-1) : Key Differences: A hexanediyl backbone increases hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents. Performance: Less effective in water treatment but advantageous in organic synthesis or polymer stabilization.
Performance Metrics
Chelation Efficiency
Preparation Methods
Formation of the Nitrogen-Phosphorus Backbone
The initial step involves condensing ethylenediamine with formaldehyde and phosphonic acid under alkaline conditions. This Mannich-like reaction generates bis(phosphonatomethyl)amine intermediates:
Reaction conditions:
-
Temperature : 60–80°C
-
pH : 9.0–10.5 (maintained with NaOH)
-
Solvent : Aqueous ethanol (50% v/v)
Exceeding 80°C leads to hydrolysis of phosphonate esters, while pH <9.0 results in incomplete deprotonation.
Iterative Alkylation for Branching
The linear bis(phosphonatomethyl)amine undergoes further alkylation with additional ethylenediamine and formaldehyde to create the tetra-dentate structure. This step requires strict stoichiometric control to prevent cross-linking:
Key parameters:
-
Molar ratio (amine:formaldehyde:phosphonic acid): 1:4:4
-
Reaction time : 12–18 hours
-
Purification : Diafiltration using 1 kDa MWCO membranes
Sodium Salt Formation and Neutralization
The final product is isolated as a hexadecasodium salt through exhaustive neutralization with sodium hydroxide:
Critical considerations :
-
pH titration endpoint : 12.5–13.0
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Counterion exchange : Residual ammonium ions are removed via ion-exchange chromatography (Dowex 50WX8 resin)
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Lyophilization : Freeze-drying yields a hygroscopic white powder with >98% purity
Reaction Optimization and Challenges
Byproduct Formation
The primary side products include:
-
Monophosphonated analogues : Due to incomplete alkylation
-
Cyclophosphazenes : From uncontrolled ring-closing at high temperatures
Strategies for suppression:
Scalability Issues
Industrial-scale production faces challenges in:
-
Heat dissipation : Exothermic condensation requires jacketed reactors with cryogenic cooling
-
Sodium phosphonate solubility : Precipitation at >20% concentration clogs continuous flow systems
Analytical Characterization
Post-synthesis validation employs:
| Method | Parameters | Purpose |
|---|---|---|
| ³¹P NMR | 121.49 MHz, D₂O solvent | Phosphonate group quantification |
| ICP-OES | Na emission at 589.592 nm | Sodium content verification |
| HPLC-MS | C18 column, 0.1% TFA mobile phase | Purity assessment |
| Property | Value |
|---|---|
| Purity (HPLC) | 98.7 ± 0.3% |
| Sodium content | 15.8 wt% (theory: 16.2%) |
| Residual ammonium | <0.1 ppm |
Emerging Methodologies
Recent advances aim to simplify synthesis:
Q & A
Q. Table 1. Representative synthesis yields
| Reactant | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-fluorophenyl isocyanate | Chloroform | 1 | |
| Pentafluorophenyl isocyanate | Methanol | 15 | |
| 4-(trifluoromethyl)phenyl isothiocyanate | Methanol | 24 |
How should researchers address contradictions in reported chelation efficiency data?
Advanced
Discrepancies often arise from pH-dependent coordination or competing ions:
- Methodological cross-validation : Combine isothermal titration calorimetry (ITC) and UV-Vis spectroscopy to quantify binding constants (log K) under standardized pH (e.g., 7.4 for physiological studies) .
- Ionic strength effects : Use buffer systems (e.g., TRIS-HCl) to control interference from Na⁺/K⁺ ions during metal-chelation assays .
- Comparative studies : Benchmark against DOTA or EDTA analogs to contextualize phosphonate group contributions .
What computational methods model the compound’s metal-ion selectivity?
Advanced
Density functional theory (DFT) simulations are critical:
- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model coordination geometries with Ca²⁺, Fe³⁺, or lanthanides .
- Binding energy analysis : Compare ΔG values for different metal ions to predict selectivity trends .
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for aqueous environments .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
How can environmental persistence be assessed for this phosphonate?
Advanced
Follow OECD guidelines for biodegradation and ecotoxicity:
- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via ³¹P NMR .
- Aquatic toxicity : Test Daphnia magna survival rates at 0.1–10 mg/L concentrations; compare with regulatory thresholds (e.g., EPA LC50) .
Which spectroscopic techniques confirm structural integrity post-synthesis?
Q. Basic
- ³¹P NMR : Identify phosphonate peaks at δ 10–25 ppm; splitting patterns indicate coordination states .
- ESI-MS : Confirm molecular ion clusters ([M–8Na]⁸⁻) with high-resolution mass spectrometry (HR-MS) .
- IR spectroscopy : Validate P=O stretches at 1150–1250 cm⁻¹ and N–H bends at 1600 cm⁻¹ .
How does the ligand’s structure influence metal-ion selectivity?
Advanced
The ethane-diyl backbone and phosphonate spacing dictate selectivity:
- Size matching : Larger cavities (e.g., from extended ethane-diyl chains) favor lanthanides (Nd³⁺, Gd³⁺) over smaller ions (Fe³⁺) .
- pH-dependent deprotonation : Phosphonate groups (pKa ~2–7) enable selective binding to trivalent ions at acidic pH .
What strategies resolve low crystallinity in X-ray studies?
Q. Advanced
- Crystallization screens : Test 500+ conditions (e.g., PEGs, salts) using robotic liquid handlers.
- Twinned data refinement : In SHELXL, apply TWIN/BASF commands for overlapping lattices .
- Alternative methods : If crystals fail, use PDF (pair distribution function) analysis for amorphous phases .
How can researchers validate purity for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
